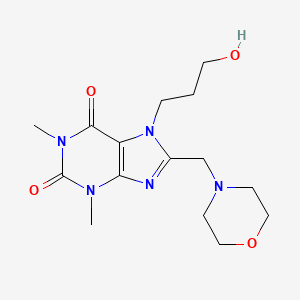
7-(3-hydroxypropyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex molecules like the specified compound often involves multi-step reactions, starting from basic building blocks such as amino acids, alcohols, and derivatives of purine and pyrimidine bases. For instance, the synthesis of 9-Benzyl-6-aminopurines from 5-Amino-1-benzyl-4-cyanoimidazoles is an example of how purine analogs are synthesized, which may provide insights into the synthesis routes for the compound (Yahyazadeh et al., 2004).
Molecular Structure Analysis
Understanding the molecular structure of this compound involves examining its electronic configuration, bonding, and spatial arrangement. Studies on related compounds, such as diketopyrrolopyrroles and their analogs, shed light on the electronic and optical properties that can be expected from structurally related molecules. The synthesis, reactivity, and optical properties of diketopyrrolopyrroles, for example, offer valuable insights into the structural characteristics and potential reactivity of the compound (Grzybowski & Gryko, 2015).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be inferred from studies on similar molecules. For example, the one-electron oxidation reactions of purine and pyrimidine bases in cellular DNA illuminate how purine derivatives like the specified compound might react under oxidative conditions, potentially forming radical cations and undergoing subsequent reactions (Cadet et al., 2014).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. While specific studies on this compound might not be available, research on analogous compounds provides valuable insights. For example, the study on 4-Hydroxy-2,3-nonenal explores the physical and chemical behavior of hydroxyl-containing compounds, which could be relevant to understanding the physical characteristics of the compound (Dianzani et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for a comprehensive understanding. Studies on molecules with similar functional groups, such as morpholines and their derivatives, provide insights into the chemical behavior and applications of the compound (Palchikov, 2013).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
7-(3-hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c1-17-13-12(14(22)18(2)15(17)23)20(4-3-7-21)11(16-13)10-19-5-8-24-9-6-19/h21H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNCMKDGSYTYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

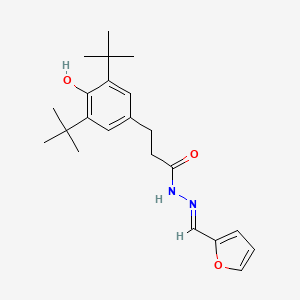

![methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5604652.png)
![2-cyclopropyl-9-(1H-imidazol-2-ylmethyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604654.png)
![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)
![(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)
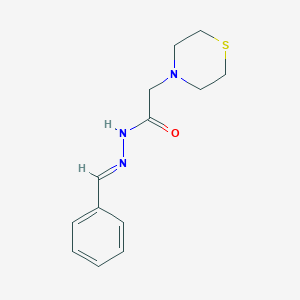
![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)
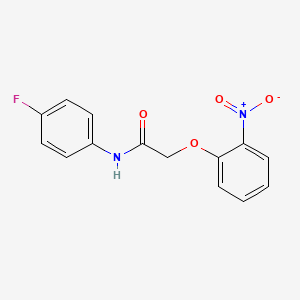
![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)
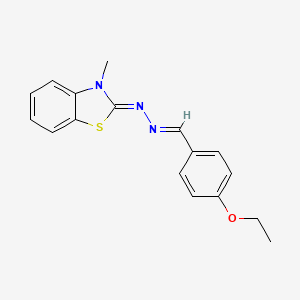
![N-{(3S*,4R*)-4-propyl-1-[4-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5604736.png)